molecular formula C19H22N2O B14995279 2-methyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole

2-methyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole

Cat. No.: B14995279
M. Wt: 294.4 g/mol
InChI Key: VHFHRBKGLKWSTN-UHFFFAOYSA-N
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Description

2-methyl-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core substituted with a 2-methylphenoxybutyl group, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole can be achieved through a multi-step process involving the formation of the benzodiazole core followed by the introduction of the 2-methylphenoxybutyl substituent. One common method involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzodiazole core. This is followed by an alkylation reaction to introduce the 2-methylphenoxybutyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodiazole core or the substituent groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the benzodiazole ring or the phenoxybutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-methyl-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The 2-methylphenoxybutyl group may enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-benzodiazole: The parent compound without the 2-methylphenoxybutyl substituent.

    2-methyl-1H-1,3-benzodiazole: A simpler derivative with a methyl group on the benzodiazole core.

    1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole: A derivative lacking the 2-methyl group on the benzodiazole core.

Uniqueness

2-methyl-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole is unique due to the presence of both the 2-methyl group on the benzodiazole core and the 2-methylphenoxybutyl substituent. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-methyl-1-[4-(2-methylphenoxy)butyl]benzimidazole

InChI

InChI=1S/C19H22N2O/c1-15-9-3-6-12-19(15)22-14-8-7-13-21-16(2)20-17-10-4-5-11-18(17)21/h3-6,9-12H,7-8,13-14H2,1-2H3

InChI Key

VHFHRBKGLKWSTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C32)C

Origin of Product

United States

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